
2-(1-甲基-1H-吡唑-5-基)吡啶
描述
2-(1-methyl-1H-pyrazol-5-yl)pyridine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光致互变异构化
Vetokhina 等人 (2012) 研究了 2-(1H-吡唑-5-基)吡啶 (PPP) 及其衍生物,包括 2-(4-甲基-1H-吡唑-5-基)吡啶 (MPP)。他们的研究表明,这些化合物表现出三种类型的光反应:激发态分子内质子转移 (ESIPT)、激发态分子间双质子转移 (ESDPT) 和溶剂辅助双质子转移。这项研究突出了该化合物在光化学应用中的潜力,因为它具有独特的双重发光和动力学性质 (Vetokhina 等人, 2012).
金属离子的萃取
Pearce 等人 (2019) 合成了一系列基于吡啶的配体,包括 2-(3-丁基-1H-吡唑-5-基)-吡啶,用于萃取 Ni(II) 和 Cu(II) 离子。这项研究证明了配体配位金属离子的能力,可能适用于金属离子萃取和纯化工艺 (Pearce 等人, 2019).
合成与结构研究
沈等人 (2012) 专注于合成和表征吡唑衍生物,包括 1-(6-氯-吡啶-2-基)-5-羟基-1H-吡唑-3-羧酸甲酯,深入了解其分子结构和稳定性。这项研究对于理解此类化合物的基本性质很有价值 (沈等人, 2012).
发光性镧系化合物
Halcrow (2005) 综述了 2,6-二(吡唑-1-基)吡啶和 2,6-二(吡唑-3-基)吡啶的衍生物的合成和配合物化学,重点介绍了它们在制造用于生物传感的发光性镧系化合物和具有独特热和光化学性质的铁配合物中的应用 (Halcrow, 2005).
OLED 中的电致发光
Su 等人 (2021) 在开发用于 OLED 的橙红色铱 (III) 配合物时研究了吡唑-吡啶配体,包括 2-(3-甲基-1H-吡唑-5-基)吡啶。该研究展示了高效率和光致发光,表明在 OLED 技术中具有潜在应用 (Su 等人, 2021).
乙烯基加成聚合
Benade 等人 (2011) 研究了 2-((3,5-二甲基)-1H-吡唑-1-基甲基)吡啶与钴(II)、铁(II) 和镍(II) 的配合物在乙烯基加成型降冰片烯聚合中的作用。该研究揭示了金属中心和配体对聚合的影响,表明在聚合物合成中的应用 (Benade 等人, 2011).
作用机制
Target of Action
The primary targets of 2-(1-methyl-1H-pyrazol-5-yl)pyridine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound also targets CDK2 (Cyclin-Dependent Kinase 2), a protein involved in cell cycle regulation . Additionally, it acts as an activator of NAMPT (Nicotinamide Phosphoribosyltransferase), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway .
Mode of Action
2-(1-methyl-1H-pyrazol-5-yl)pyridine interacts with its targets to exert its effects. For instance, it displays superior antipromastigote activity against Leishmania aethiopica . A molecular docking study showed that it fits well in the LmPTR1 pocket (active site) of Leishmania, characterized by lower binding free energy . It also inhibits CDK2, thereby affecting cell cycle progression . As a NAMPT activator, it plays a pivotal role in many biological processes including metabolism and aging .
Biochemical Pathways
The biochemical pathways affected by 2-(1-methyl-1H-pyrazol-5-yl)pyridine are primarily related to the life cycles of Leishmania and Plasmodium, cell cycle regulation, and NAD+ salvage pathway .
Pharmacokinetics
It’s known that modulation of lipophilicity was used to resolve cyp direct inhibition (di), a concern identified during its development .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It also shows significant inhibitory activity against CDK2 . As a NAMPT activator, it has potential therapeutic applications in a diverse array of diseases .
Action Environment
The action, efficacy, and stability of 2-(1-methyl-1H-pyrazol-5-yl)pyridine can be influenced by various environmental factors. For instance, solvent-controlled reactions have been used for its synthesis . .
生化分析
Biochemical Properties
Similar compounds such as imidazole and pyrazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds or hydrophobic interactions, which can influence the function of the target biomolecule .
Cellular Effects
Similar compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)pyridine is not well-studied. It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules such as enzymes or receptors. These interactions could potentially lead to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, depending on factors such as the stability of the compound, its rate of degradation, and the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(1-methyl-1H-pyrazol-5-yl)pyridine at different dosages in animal models have not been reported. Similar compounds have shown dose-dependent effects, with higher doses often leading to increased efficacy but also increased risk of adverse effects .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(2-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIICPQAWUHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584172 | |
| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938066-21-8 | |
| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)
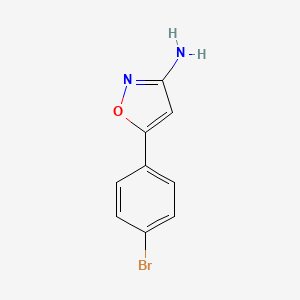
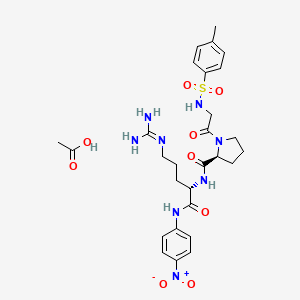
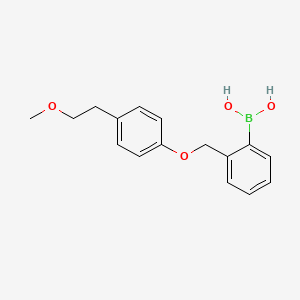
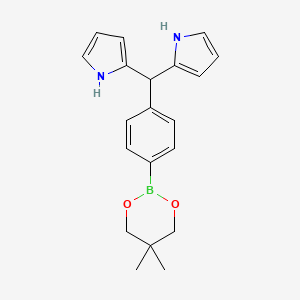

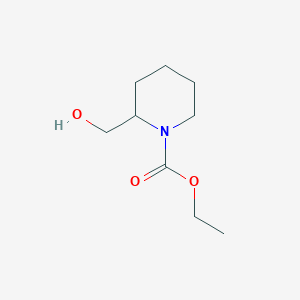


![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)

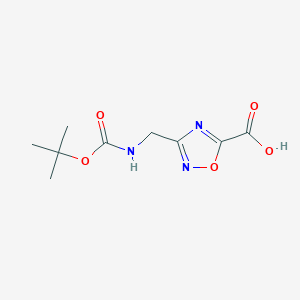
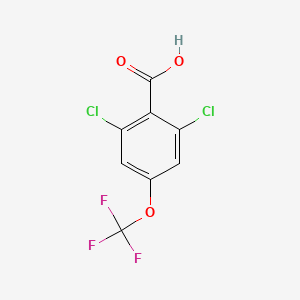
![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)
